2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide
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Overview
Description
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide is an organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring with a carboxylic acid group, a methyl group, and an oxide group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by oxidation to introduce the oxide group. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce derivatives with different functional groups.
Scientific Research Applications
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-3-methyl-: Similar structure but with a different methyl group position.
3,4-Dihydro-2H-pyrrole-2-carboxylic acid: Lacks the oxide group, leading to different chemical properties.
2-Ethoxycarbonyl-2-methyl-3,4-dihydro-2H-pyrrole-1-oxide: Contains an ethoxycarbonyl group, adding to its complexity.
Uniqueness
The uniqueness of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, 1-oxide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
61856-92-6 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c1-6(5(8)9)3-2-4-7(6)10/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
QHSWDTIJMXEPJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=[N+]1[O-])C(=O)O |
Origin of Product |
United States |
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